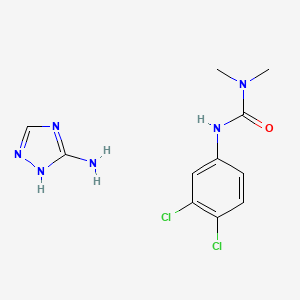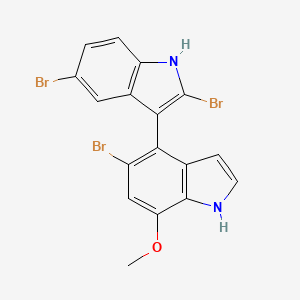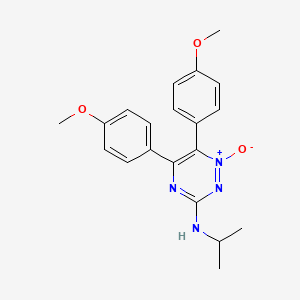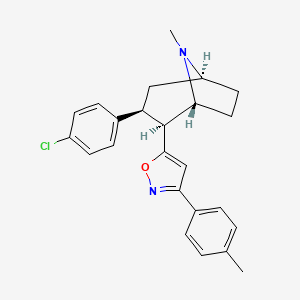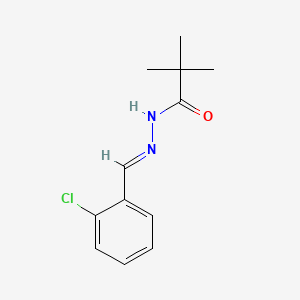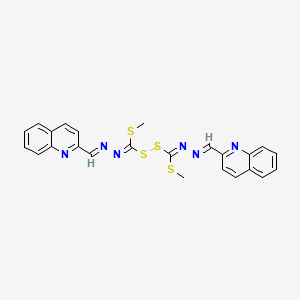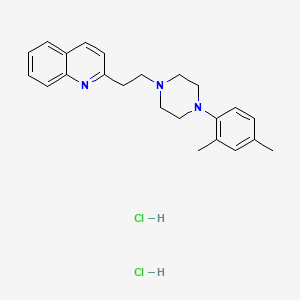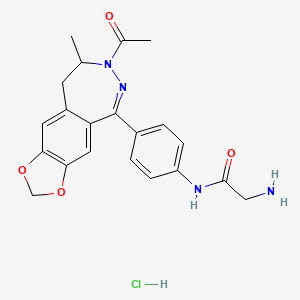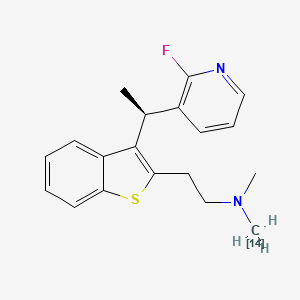
733How0WT3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
Niobium(IV) iodide can be synthesized by the decomposition of niobium(V) iodide under a vacuum at temperatures ranging from 206 to 270°C . This method involves heating niobium(V) iodide in a controlled environment to produce niobium(IV) iodide as a grey solid. The reaction conditions must be carefully maintained to ensure the purity and yield of the product.
Análisis De Reacciones Químicas
Niobium(IV) iodide undergoes several types of chemical reactions, including:
Oxidation: Niobium(IV) iodide can be oxidized to form higher oxidation states of niobium.
Reduction: It can be reduced to lower oxidation states, although this is less common.
Substitution: Niobium(IV) iodide can participate in substitution reactions where the iodide ions are replaced by other halides or ligands.
Common reagents used in these reactions include halogens, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Niobium(IV) iodide has several scientific research applications:
Chemistry: It is used in the study of halide chemistry and the synthesis of other niobium compounds.
Materials Science: Niobium(IV) iodide is of interest in the development of new materials with unique electronic and structural properties.
Mecanismo De Acción
The mechanism by which niobium(IV) iodide exerts its effects is primarily through its ability to form strong bonds with other elements and compounds. Its molecular structure, consisting of NbI₆ octahedra connected by edges, allows for various interactions and reactions . The polarization observed in ferroelectric applications is due to the interchain sliding along the chain direction, which can be influenced by external pressures .
Comparación Con Compuestos Similares
Niobium(IV) iodide can be compared to other niobium halides such as niobium(III) iodide (NbI₃) and niobium(V) iodide (NbI₅). While all these compounds share similar chemical properties, niobium(IV) iodide is unique in its ability to exhibit sliding ferroelectricity . Other similar compounds include niobium(IV) fluoride (NbF₄), niobium(IV) chloride (NbCl₄), and niobium(IV) bromide (NbBr₄), which differ in their halide components and specific applications .
Propiedades
Número CAS |
1190929-48-6 |
|---|---|
Fórmula molecular |
C19H21FN2S |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
2-[3-[(1S)-1-(2-fluoropyridin-3-yl)ethyl]-1-benzothiophen-2-yl]-N-methyl-N-(114C)methylethanamine |
InChI |
InChI=1S/C19H21FN2S/c1-13(14-8-6-11-21-19(14)20)18-15-7-4-5-9-16(15)23-17(18)10-12-22(2)3/h4-9,11,13H,10,12H2,1-3H3/t13-/m0/s1/i2+2 |
Clave InChI |
KLFVGKSTNOVPOR-BZKFDBJXSA-N |
SMILES isomérico |
C[C@@H](C1=C(N=CC=C1)F)C2=C(SC3=CC=CC=C32)CCN(C)[14CH3] |
SMILES canónico |
CC(C1=C(N=CC=C1)F)C2=C(SC3=CC=CC=C32)CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


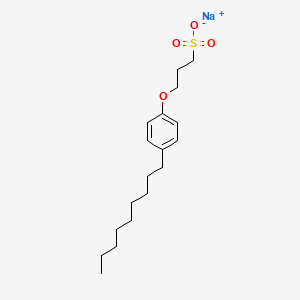
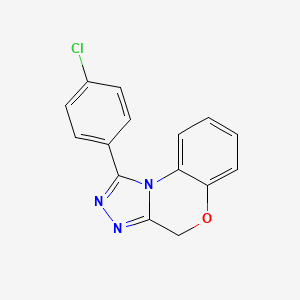
![(2E,4E)-N,N'-bis[4-amino-6-[(3-amino-3-iminopropyl)amino]-2-hydroxy-6-oxohexyl]hexa-2,4-dienediamide;sulfuric acid](/img/structure/B15186438.png)
